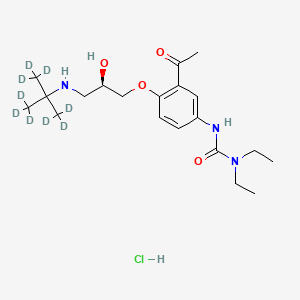

(R)-(+)-Celiprolol-d9 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-(+)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily for the treatment of hypertension and angina pectoris. The deuterium labeling in ®-(+)-Celiprolol-d9 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly valuable in research settings where isotopic labeling is required to trace the metabolic pathways and interactions of Celiprolol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Celiprolol-d9 Hydrochloride typically involves the incorporation of deuterium atoms into the Celiprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of ®-(+)-Celiprolol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the deuterated compound from any non-deuterated impurities.

化学反应分析

Types of Reactions

®-(+)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can be facilitated by reducing agents, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce deuterated alcohols.

科学研究应用

®-(+)-Celiprolol-d9 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Celiprolol.

Biology: Employed in biological studies to trace the distribution and interaction of Celiprolol in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.

Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.

作用机制

®-(+)-Celiprolol-d9 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking of the compound in metabolic studies.

相似化合物的比较

Similar Compounds

Celiprolol: The non-deuterated form of the compound.

Atenolol: Another beta-1 selective blocker used for similar indications.

Metoprolol: A widely used beta-blocker with similar pharmacological effects.

Uniqueness

®-(+)-Celiprolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.

生物活性

(R)-(+)-Celiprolol-d9 Hydrochloride is a deuterated form of celiprolol, a mixed beta-blocker that exhibits both β1-adrenergic receptor antagonism and β2-adrenergic receptor partial agonism. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like hypertension and vascular Ehlers-Danlos syndrome (vEDS). This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Celiprolol operates primarily through its dual action on beta receptors:

- β1 Receptor Antagonism : Reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure.

- β2 Receptor Partial Agonism : Causes vasodilation, which can counteract some of the adverse effects associated with β1 blockade, such as bronchoconstriction.

This unique profile makes celiprolol particularly useful in treating cardiovascular conditions while minimizing side effects related to traditional beta-blockers.

1. Management of Hypertension and Angina

Celiprolol is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. Its efficacy in lowering blood pressure has been well-documented in clinical trials. For instance, a study demonstrated that administration of celiprolol significantly reduced systolic and diastolic blood pressure compared to placebo .

2. Vascular Ehlers-Danlos Syndrome (vEDS)

The use of celiprolol in vEDS is noteworthy. A recent case study highlighted the improvement in quality of life for a patient diagnosed with vEDS who experienced chronic anemia due to easy bruising. The patient was treated with 400 mg/day of celiprolol hydrochloride, which led to significant improvements in her symptoms and serum iron levels over a seven-year follow-up period .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart:

| Parameter | Value |

|---|---|

| Bioavailability | 55% (200 mg), 74% (400 mg) |

| Volume of distribution | 4.5 L/kg |

| Protein binding | 25-30% |

| Half-life | ~5 hours |

| Metabolism | Minimal (1-3%) |

Celiprolol's absorption is rapid but incomplete, and its bioavailability can be affected by food intake .

Case Study on vEDS Treatment

A significant case study involved a 40-year-old female diagnosed with vEDS who underwent transcatheter arterial embolization due to an aneurysm rupture. Post-treatment with celiprolol hydrochloride, she experienced marked improvements in her bruising symptoms and overall quality of life. Notably, there were no recorded vascular events during the seven years following treatment .

Research Findings

Recent studies have reinforced the efficacy of celiprolol in preventing vascular complications associated with vEDS. For example, a clinical trial indicated that patients receiving celiprolol had a lower incidence of arterial rupture or dissection compared to those not on treatment . Furthermore, real-world evidence suggests that celiprolol may also improve outcomes in patients with other cardiovascular conditions .

属性

IUPAC Name |

3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-ZRKVMCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。